molecular formula C17H18F2N2O3 B2432992 (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 1436372-87-0

(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No. B2432992
M. Wt: 336.339
InChI Key: XUZLDTQRDJALJP-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a chemical compound commonly referred to as DFU. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. DFU has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Mechanism Of Action

DFU works by inhibiting the activity of the (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. By inhibiting (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, DFU can improve insulin sensitivity and glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases.

Biochemical And Physiological Effects

DFU has been shown to have a number of biochemical and physiological effects in animal models and in clinical trials. It can improve glucose tolerance, reduce insulin resistance, and increase glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases. DFU has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.

Advantages And Limitations For Lab Experiments

DFU has a number of advantages and limitations for laboratory experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in various biological processes. However, one limitation is that it can be difficult to synthesize and may require specialized laboratory equipment and expertise.

Future Directions

There are many potential future directions for research on DFU. One area of interest is in the development of new therapeutic applications for the treatment of type 2 diabetes and obesity. DFU may also have potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, future research may focus on improving the synthesis method for DFU and developing new analogs with improved pharmacological properties. Overall, DFU is a promising compound with many potential applications in the field of biomedical research.

Synthesis Methods

DFU can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of organic solvents and reagents, as well as specialized laboratory equipment. The exact synthesis method may vary depending on the specific laboratory and equipment used.

Scientific Research Applications

DFU has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the primary areas of research has been in the treatment of type 2 diabetes and obesity. DFU has been shown to improve insulin sensitivity and glucose tolerance in animal models and in clinical trials. It has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

(E)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c18-16(19)11-24-14-5-3-12(4-6-14)8-13(9-20)17(22)21-10-15-2-1-7-23-15/h3-6,8,15-16H,1-2,7,10-11H2,(H,21,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZLDTQRDJALJP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide

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